molecular formula C10H12F6N2O4S2 B6310696 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide;  99% CAS No. 712354-99-9

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide; 99%

Cat. No. B6310696
CAS RN: 712354-99-9
M. Wt: 402.3 g/mol
InChI Key: XYCYJTAILPPEMP-UHFFFAOYSA-N
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Description

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is a 1-alkyl-1-methylppiperidinium-based ionic liquid . It is being investigated for its potential use as a battery electrolyte .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide involves complex interactions. Both density functional theory (DFT) and molecular dynamics (MD) based on classical force field were used to provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide include a high degree of thermal stability and good ionic conductivity . The exact values of density, speed of sound, refractive index, molar refraction, surface tension, viscosity, isobaric molar heat capacity, electrical conductivity and thermal properties are not provided in the search results .

Safety and Hazards

While the specific safety data for 1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is not available in the search results, similar ionic liquids are generally considered hazardous. They can be harmful if swallowed or if they come into contact with the skin . They can also cause serious eye damage .

Future Directions

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . Its potential use in lithium-ion batteries and dye-sensitized solar cells indicates promising future directions .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-2-methylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C2F6NO4S2/c1-3-9-7-5-4-6-8(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-7H,3H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCYJTAILPPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC=C1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide

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